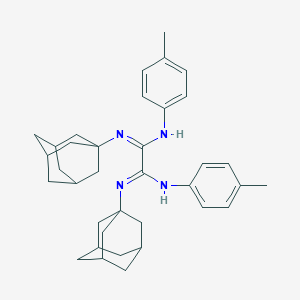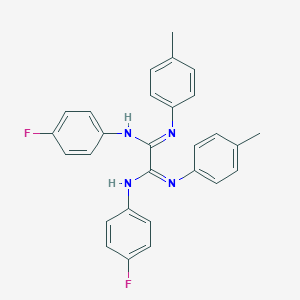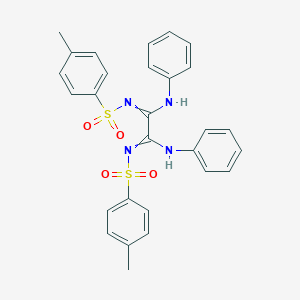![molecular formula C30H25ClN4O3S B307192 1-(4-Chlorophenyl)-3-(4-methoxyphenyl)-4,5-bis[(4-methoxyphenyl)imino]imidazolidine-2-thione](/img/structure/B307192.png)
1-(4-Chlorophenyl)-3-(4-methoxyphenyl)-4,5-bis[(4-methoxyphenyl)imino]imidazolidine-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chlorophenyl)-3-(4-methoxyphenyl)-4,5-bis[(4-methoxyphenyl)imino]imidazolidine-2-thione is a chemical compound that belongs to the class of imidazolidine-2-thione derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and catalysis.
Wissenschaftliche Forschungsanwendungen
1-(4-Chlorophenyl)-3-(4-methoxyphenyl)-4,5-bis[(4-methoxyphenyl)imino]imidazolidine-2-thione has several potential applications in scientific research. One of the most promising applications is in the field of medicinal chemistry. Studies have shown that this compound exhibits significant anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been found to possess potent anti-inflammatory and anti-microbial properties.
Wirkmechanismus
The mechanism of action of 1-(4-Chlorophenyl)-3-(4-methoxyphenyl)-4,5-bis[(4-methoxyphenyl)imino]imidazolidine-2-thione is not fully understood. However, studies have suggested that the compound exerts its anti-cancer activity by inducing apoptosis (programmed cell death) in cancer cells. It has also been found to inhibit the growth and proliferation of cancer cells by interfering with various signaling pathways involved in cancer development and progression.
Biochemical and Physiological Effects
This compound has been found to exhibit several biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes involved in the inflammatory response, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). It has also been found to inhibit the growth of various microorganisms, including bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(4-Chlorophenyl)-3-(4-methoxyphenyl)-4,5-bis[(4-methoxyphenyl)imino]imidazolidine-2-thione in lab experiments is its potent anti-cancer activity. This makes it an ideal candidate for studying the mechanisms of cancer development and progression. However, one of the main limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1-(4-Chlorophenyl)-3-(4-methoxyphenyl)-4,5-bis[(4-methoxyphenyl)imino]imidazolidine-2-thione. One direction is to explore its potential as a novel anti-cancer agent and to investigate its mechanism of action in more detail. Another direction is to study its potential applications in other fields, such as material science and catalysis. Additionally, further research is needed to improve the solubility of this compound in water, which could broaden its potential applications in lab experiments.
Conclusion
In conclusion, this compound is a promising compound with significant potential applications in various fields, including medicinal chemistry, material science, and catalysis. Its potent anti-cancer, anti-inflammatory, and anti-microbial properties make it an ideal candidate for scientific research. Further research is needed to explore its potential applications and to improve its solubility in water.
Synthesemethoden
The synthesis of 1-(4-Chlorophenyl)-3-(4-methoxyphenyl)-4,5-bis[(4-methoxyphenyl)imino]imidazolidine-2-thione can be achieved through a multi-step process involving the reaction of various reagents. The synthesis starts with the reaction of 4-chloroaniline and 4-methoxybenzaldehyde in the presence of an acid catalyst to form 1-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one. This intermediate is then reacted with thiosemicarbazide to form 1-(4-chlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-imidazol-2(3H)-thione. The final compound is obtained by reacting the intermediate with p-anisidine in the presence of an acid catalyst.
Eigenschaften
Molekularformel |
C30H25ClN4O3S |
|---|---|
Molekulargewicht |
557.1 g/mol |
IUPAC-Name |
1-(4-chlorophenyl)-3-(4-methoxyphenyl)-4,5-bis[(4-methoxyphenyl)imino]imidazolidine-2-thione |
InChI |
InChI=1S/C30H25ClN4O3S/c1-36-25-14-6-21(7-15-25)32-28-29(33-22-8-16-26(37-2)17-9-22)35(24-12-18-27(38-3)19-13-24)30(39)34(28)23-10-4-20(31)5-11-23/h4-19H,1-3H3 |
InChI-Schlüssel |
OGOQETUPGHWMPY-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N=C2C(=NC3=CC=C(C=C3)OC)N(C(=S)N2C4=CC=C(C=C4)OC)C5=CC=C(C=C5)Cl |
Kanonische SMILES |
COC1=CC=C(C=C1)N=C2C(=NC3=CC=C(C=C3)OC)N(C(=S)N2C4=CC=C(C=C4)OC)C5=CC=C(C=C5)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-methyl-N-{2-[(4-methylphenyl)imino]-1,2-dimorpholin-4-ylethylidene}aniline](/img/structure/B307111.png)
![N'~1~,N'~2~-bis(4-methylphenyl)-N~1~,N~2~-bis[2-(4-morpholinyl)ethyl]ethanediimidamide](/img/structure/B307113.png)




![1-N,2-N-bis(4-methylphenyl)-1-N',2-N'-bis[(1R)-1-phenylethyl]ethanediimidamide](/img/structure/B307118.png)


![Ethyl 4-[(1,2-bis[4-(dimethylamino)anilino]-2-{[4-(ethoxycarbonyl)phenyl]imino}ethylidene)amino]benzoate](/img/structure/B307127.png)



![N~1~,N~2~-bis[4-(dimethylamino)phenyl]-N'~1~,N'~2~-diphenylethanediimidamide](/img/structure/B307131.png)